molecular formula C20H34O8 B1628371 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene CAS No. 221243-98-7

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

Cat. No.: B1628371
CAS No.: 221243-98-7
M. Wt: 402.5 g/mol
InChI Key: GLFDQJMQVPBQCE-UHFFFAOYSA-N
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Description

Scientific Research Applications

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: This compound can be used in the study of biological systems, particularly in the development of drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of targeted drug delivery.

    Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action for 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is not specified in the search results. Its use and effects would depend on the specific context of the research .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

Future Directions

The future directions for the use of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene are not specified in the search results. As a research chemical, its future applications would depend on the outcomes of ongoing and future research .

Preparation Methods

The synthesis of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene typically involves the reaction of 1,4-dihydroxybenzene with tetraethylene glycol under specific conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a controlled temperature environment to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as iron(III) chloride for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its tetraoxaundecyl chains, which provide enhanced solubility and flexibility compared to other similar compounds .

Properties

IUPAC Name

1,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O8/c1-21-7-9-23-11-13-25-15-17-27-19-3-5-20(6-4-19)28-18-16-26-14-12-24-10-8-22-2/h3-6H,7-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFDQJMQVPBQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=C(C=C1)OCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584567
Record name 1,4-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221243-98-7
Record name 1,4-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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